Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate is an organic compound with a complex structure that includes a hydroxy group, a methylidene group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds in the compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4 in acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ethyl 3-oxo-2-methylidene-5-phenylpent-4-enoate.
Reduction: Formation of ethyl 3-hydroxy-2-methyl-5-phenylpentanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 3-hydroxy-5-phenylpent-4-enoate
- Ethyl 3-oxo-2-methylidene-5-phenylpent-4-enoate
- Ethyl 3-hydroxy-2-methyl-5-phenylpentanoate
Comparison: Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate is unique due to the presence of both a hydroxy group and a methylidene group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
220175-96-2 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)11(2)13(15)10-9-12-7-5-4-6-8-12/h4-10,13,15H,2-3H2,1H3 |
InChI Key |
YQNAYSWOZTYNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.